molecular formula C10H18ClNO2 B1477704 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2098014-53-8

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1477704
CAS No.: 2098014-53-8
M. Wt: 219.71 g/mol
InChI Key: QTLDHOAQZHABAJ-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantiomer Synthesis and Kinetic Resolution

One study detailed the synthesis of enantiomers of a related compound through hydrolytic kinetic resolution (HKR), utilizing salenCo(III)OAc complexes as catalysts. This process effectively yields aminoalcohols with high enantiomeric purity, demonstrating a practical approach for the asymmetric synthesis of complex organic molecules (Kulig, Nowicki, & Malawska, 2007).

Medicinal Chemistry and Synthetic Approaches

Research in the area of medicinal chemistry highlighted the synthesis of piperidine derivatives, including discussions on the pharmacological properties of various 1-substituted piperidines. Although specific to a broader class of compounds, these insights shed light on the potential utilities and synthetic routes applicable to compounds like 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one (Vardanyan, 2018).

Novel Synthesis Methods

A novel method for synthesizing a structurally related compound, 3-(pyrrolidin-1-yl)piperidine, was proposed based on the catalytic hydrogenation of pyrrolylpyridine. This innovative approach simplifies the production process, indicating the potential for developing efficient synthesis strategies for similar compounds (Smaliy et al., 2011).

Chemical Properties and Analysis

Studies on 3-(piperidin-1-yl)propionic acid and its interactions with triphenyltin chloride have contributed to understanding the chemical properties and potential applications of piperidine derivatives. These insights into molecular interactions and structural analysis are valuable for the chemical characterization and application of this compound (Yan & Khoo, 2005).

Application in Chemo-Enzymatic Synthesis

The efficient chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a related compound, showcases the potential of using enzymatic methods for the synthesis of enantiopure intermediates. This approach highlights the relevance of enzymatic catalysis in producing intermediates for pharmaceutical applications (Banoth et al., 2012).

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Properties

IUPAC Name

3-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLDHOAQZHABAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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